Ablukast sodium
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Overview
Description
Ablukast Sodium is an experimental drug known for its role as a leukotriene receptor antagonist. The compound’s chemical formula is C28H33O8.Na, and it has a molecular weight of 520.5466 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ablukast Sodium involves multiple steps, starting with the preparation of the core benzopyran structure. The key steps include:
Formation of the benzopyran core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of functional groups such as acetyl and hydroxy groups through reactions like Friedel-Crafts acylation and hydroxylation.
Etherification: The attachment of the pentyl ether chain to the benzopyran core using Williamson ether synthesis.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Ablukast Sodium undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a model compound to study leukotriene receptor antagonism.
Biology: Investigated for its effects on leukotriene pathways in cellular models.
Medicine: Explored for its potential in treating asthma, skin disorders, and inflammatory bowel disease.
Industry: Potential use in the development of anti-inflammatory drugs and treatments.
Mechanism of Action
Ablukast Sodium exerts its effects by antagonizing leukotriene receptors, specifically the cysteinyl leukotriene receptor 1 (CYSLTR1). This receptor is involved in the inflammatory response, and its inhibition by this compound reduces inflammation and bronchoconstriction . The compound binds to the receptor, preventing leukotrienes from exerting their effects, thereby mitigating symptoms of asthma and other inflammatory conditions.
Comparison with Similar Compounds
Montelukast: Another leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.
Zafirlukast: Similar to Montelukast, used for asthma management.
Comparison:
Uniqueness: Ablukast Sodium is unique in its specific binding affinity and its experimental status, which means it has not been widely adopted in clinical practice compared to Montelukast and Zafirlukast.
Properties
CAS No. |
96565-55-8 |
---|---|
Molecular Formula |
C28H33NaO8 |
Molecular Weight |
520.5 g/mol |
IUPAC Name |
sodium;6-acetyl-7-[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentoxy]-3,4-dihydro-2H-chromene-2-carboxylate |
InChI |
InChI=1S/C28H34O8.Na/c1-4-8-21-23(12-10-20(17(2)29)27(21)31)34-13-6-5-7-14-35-26-16-25-19(15-22(26)18(3)30)9-11-24(36-25)28(32)33;/h10,12,15-16,24,31H,4-9,11,13-14H2,1-3H3,(H,32,33);/q;+1/p-1 |
InChI Key |
IQXFQHXFCSOQGI-UHFFFAOYSA-M |
SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCCOC2=C(C=C3CCC(OC3=C2)C(=O)[O-])C(=O)C.[Na+] |
Canonical SMILES |
CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCCOC2=C(C=C3CCC(OC3=C2)C(=O)[O-])C(=O)C.[Na+] |
Origin of Product |
United States |
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